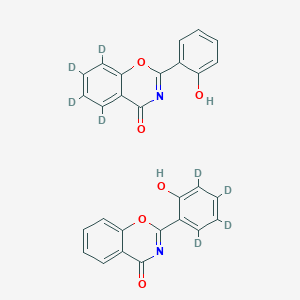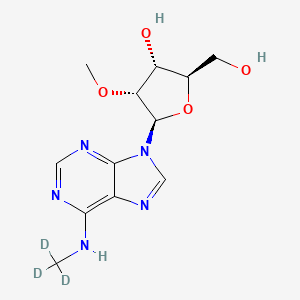
N6,O2'-Dimethyladenosine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6,O2’-Dimethyladenosine-d3 is a modified nucleoside that is a derivative of adenosine It is characterized by the presence of methyl groups at the N6 and O2’ positions of the adenosine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6,O2’-Dimethyladenosine-d3 typically involves the methylation of adenosine at the N6 and O2’ positions. This can be achieved through a series of chemical reactions that introduce the methyl groups at the desired positions. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate, along with appropriate catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of N6,O2’-Dimethyladenosine-d3 may involve large-scale synthesis using similar chemical reactions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
N6,O2’-Dimethyladenosine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the methyl groups or other parts of the molecule.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N6,O2’-dimethyladenosine oxide, while substitution reactions can yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N6,O2’-Dimethyladenosine-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of nucleoside modifications.
Biology: Plays a role in the study of RNA modifications and their effects on gene expression and regulation.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating biological pathways associated with diseases.
Industry: Utilized in the development of diagnostic tools and assays for detecting nucleoside modifications.
Wirkmechanismus
The mechanism of action of N6,O2’-Dimethyladenosine-d3 involves its interaction with specific molecular targets and pathways. It can influence RNA stability, splicing, and translation by modifying the structure of RNA molecules. The methyl groups at the N6 and O2’ positions play a crucial role in these interactions, affecting the binding of proteins and other molecules to RNA.
Vergleich Mit ähnlichen Verbindungen
N6,O2’-Dimethyladenosine-d3 can be compared with other similar compounds, such as:
N6-Methyladenosine: Similar in structure but lacks the O2’ methyl group.
2’-O-Methyladenosine: Lacks the N6 methyl group but has a methyl group at the O2’ position.
N6,N6-Dimethyladenosine: Contains two methyl groups at the N6 position but none at the O2’ position.
The uniqueness of N6,O2’-Dimethyladenosine-d3 lies in the presence of both N6 and O2’ methyl groups, which confer distinct properties and biological activities compared to other methylated adenosines.
Eigenschaften
Molekularformel |
C12H17N5O4 |
|---|---|
Molekulargewicht |
298.31 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[6-(trideuteriomethylamino)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O4/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20-2)8(19)6(3-18)21-12/h4-6,8-9,12,18-19H,3H2,1-2H3,(H,13,14,15)/t6-,8-,9-,12-/m1/s1/i1D3 |
InChI-Schlüssel |
GRYSXUXXBDSYRT-CRMFTKQLSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
Kanonische SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


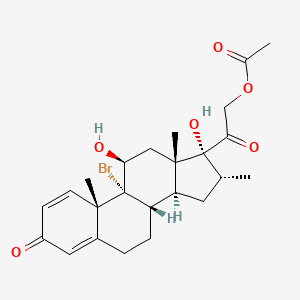
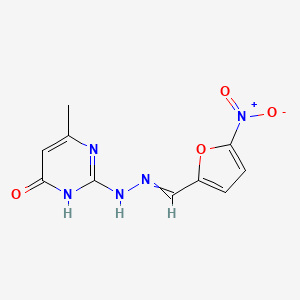



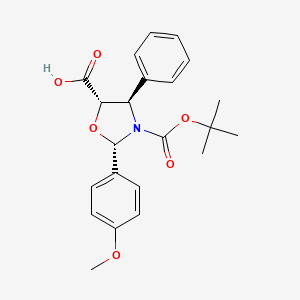
![tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate](/img/structure/B13841288.png)

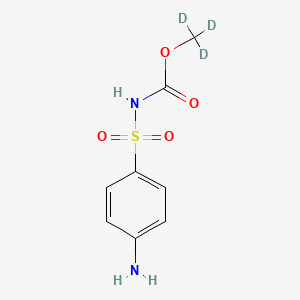



![7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13841337.png)
